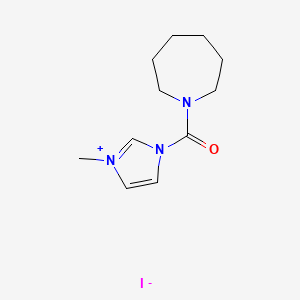

1-(azepane-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide

Descripción

Structural Significance of Azepane-Imidazolium Hybrid Systems

The structural architecture of this compound represents a sophisticated integration of two distinct heterocyclic systems that confer unique physicochemical properties to the overall molecular framework. The azepane ring, a seven-membered saturated nitrogen heterocycle, provides conformational flexibility and strain energy characteristics that distinguish it from smaller ring systems. Computational studies utilizing meta-hybrid density functional theory have demonstrated that azepane exhibits specific structural properties with carbon-nitrogen bond lengths averaging 1.459 Ångstroms, which are intermediate between the corresponding values found in smaller and larger nitrogen-containing rings. The seven-membered ring adopts a non-planar conformation with significant out-of-plane distortions, as evidenced by dihedral angles ranging from -163° to -176°, indicating substantial deviation from planarity.

The imidazolium component introduces aromatic character and quaternary ammonium functionality to the hybrid system. The imidazolium ring serves as an electron-deficient aromatic system that can participate in π-π stacking interactions and hydrogen bonding through its positively charged nitrogen center and the acidic proton at the C2 position. Crystallographic analysis reveals that the carbon-nitrogen bonds within the imidazolium framework exhibit shorter bond lengths compared to those in the azepane moiety, reflecting the aromatic character and increased bond order in the five-membered ring. The carbonyl linkage between these two heterocyclic systems creates a conjugated pathway that can influence the electronic distribution throughout the molecule.

Natural bond orbital analysis of similar azepane-containing systems has revealed that the carbon-nitrogen bond in azepane derivatives demonstrates higher electron density compared to carbon-oxygen and carbon-sulfur analogs, suggesting stronger covalent interactions that contribute to molecular stability. The intrinsic bond strength index calculations indicate that azepane systems exhibit strong attractive interactions between heteroatoms and carbon atoms, with the possibility of intramolecular hydrogen bond formation that can influence molecular conformation and reactivity patterns.

The hybrid nature of this compound allows for multiple sites of chemical reactivity. The azepane nitrogen can serve as a nucleophilic center, while the imidazolium ring can participate in electrophilic aromatic substitution reactions or serve as a leaving group in appropriate chemical transformations. The carbonyl group provides an additional electrophilic site and can participate in condensation reactions, reduction processes, or coordination with metal centers in catalytic applications.

Historical Context of Quaternary Imidazolium Salts in Materials Science

The development of quaternary imidazolium salts as functional materials traces back to the early foundational work in ionic liquid chemistry, which began gaining momentum in the 1980s with the introduction of 1,3-dialkylimidazolium cations by John Wilkes and colleagues. The initial focus centered on 1-alkyl-3-methylimidazolium chloride aluminum chloride systems, with the 1-ethyl-3-methylimidazolium cation becoming preferred due to its superior transport properties. These early investigations established the fundamental understanding that imidazolium-based ionic liquids could exist as room-temperature liquids across specific composition ranges, marking a significant departure from traditional high-temperature molten salt systems.

The historical evolution of imidazolium chemistry revealed important controversies regarding the role of hydrogen bonding in these systems. Initial debates centered on whether interionic interactions occurred through hydrogen bonding mechanisms or through stacked structures with anions positioned above and below the imidazolium ring plane. Resolution of this controversy came through recognition that imidazolium ring protons can act as hydrogen bond donors, but only in the presence of sufficiently strong hydrogen bond acceptors, while stacked structures were also confirmed to be present, particularly for ionic liquids containing large anions that are poor hydrogen bond acceptors.

The 1990s marked a period of extensive research expansion in imidazolium-based materials, with the synthesis of water- and air-stable 1-ethyl-3-methylimidazolium-based ionic liquids representing a crucial breakthrough in 1992. This development addressed previous limitations related to moisture sensitivity and opened new avenues for practical applications. The introduction of bis(trifluoromethylsulfonyl)imide anions in 1996 created a new class of ionic liquids with significantly reduced viscosity and enhanced conductivity properties.

A particularly significant development in the historical context involves the recognition of N-heterocyclic carbene formation from imidazolium precursors. Early observations in 2001 noted that addition of palladium to imidazolium-based ionic liquids could lead to formation of compounds containing N-heterocyclic carbene ligands, though this required specific conditions such as the addition of sodium chloride. Subsequent investigations revealed that sufficiently basic anions were required to deprotonate the imidazolium ring to produce the N-heterocyclic carbene, leading to the development of organocatalytic applications.

The evolution of imidazolium chemistry also encompassed the development of functionalized derivatives with specific applications in materials science. The synthesis of polymer-supported imidazolium systems emerged as a strategy to combine the unique properties of ionic liquids with the processability and mechanical properties of polymeric materials. These developments established the foundation for contemporary research into hybrid systems like this compound, which represents a continuation of the quest for multifunctional ionic materials with tailored properties.

The historical progression from simple imidazolium salts to complex hybrid systems reflects the broader evolution of materials science toward designer molecules with specific functionalities. The incorporation of additional heterocyclic systems, such as azepane rings, represents a natural extension of this developmental trajectory, enabling the creation of materials with enhanced structural diversity and functional capability.

Research Motivations for Heterocyclic Ionic Liquid Derivatives

The research motivations driving the development of heterocyclic ionic liquid derivatives, including compounds like this compound, stem from the growing demand for sustainable chemical processes and environmentally friendly materials. Since environmental pollution from chemical and energy industries has increased significantly over recent decades, there exists substantial social expectation for scientists and engineers to design sustainable chemical processes that generate fewer hazardous materials and promote more environmentally friendly energy production methods. Ionic liquids have emerged as proposed alternatives to conventional organic solvents due to their unique combination of properties including negligible vapor pressure, thermal stability, and recyclability characteristics.

The classification of ionic liquids as green solvents derives from their nonflammable, non-volatile, and recyclable nature, though it is important to note that not all ionic liquids qualify as truly green solvents. The tunability of ionic liquid properties through appropriate selection of cations and anions represents a fundamental research motivation, as this characteristic enables the design of materials with specific physicochemical properties tailored to particular applications. The outstanding solvating potential and thermal stability of ionic liquids make them favorable candidates for chemical syntheses, catalytic processes, and materials applications.

Contemporary research motivations also focus on addressing the limitations observed in existing ionic liquid systems. For instance, imidazolium-based ionic liquids, while widely studied and applied, exhibit certain reactivity limitations under basic conditions due to the formation of N-heterocyclic carbenes through deprotonation of the acidic proton at the C2 position. This noninnocent behavior has led to unexpected side reactions in base-catalyzed processes, motivating the development of hybrid systems that can circumvent these limitations while retaining beneficial properties.

The application of ionic liquids in energy storage systems, particularly in fuel cells and batteries, represents another significant research motivation. The development of alkaline imidazolium-type ionic liquid functionalized membranes has shown excellent chemical stability for extended periods without significant loss of ion conductivity. These applications require materials with specific conductivity profiles, thermal stability ranges, and chemical resistance characteristics that can be achieved through careful molecular design of heterocyclic derivatives.

Research into heterocyclic ionic liquid derivatives is also motivated by their potential applications in catalytic processes. The ability to design ionic liquids that function simultaneously as solvents and catalysts represents a significant advancement in green chemistry principles. Ionic liquid-promoted one-pot synthetic methodologies have emerged as frontier approaches for accessing diverse heterocyclic compounds. The high adaptability of ionic liquids enables the design of functionalized systems with desired specific and attuned properties that ideally satisfy one-pot synthesis requirements.

The concept of using ionic liquid-supported magnetic nanoparticles has drawn considerable attention as a viable alternative to homogeneous catalytic systems, addressing drawbacks related to catalyst recovery and reuse. This motivation has led to research into functionalized ionic liquid immobilized magnetic nanoparticles for domino synthesis of diverse heterocyclic systems, representing a convergence of ionic liquid chemistry with nanotechnology and catalysis.

Pharmaceutical and medicinal chemistry applications provide additional research motivations for developing heterocyclic ionic liquid derivatives. The structural diversity achievable through combination of different heterocyclic systems, such as azepane and imidazolium moieties, enables the exploration of biological activity profiles and potential therapeutic applications. The ability to modulate physicochemical properties through structural modifications allows for optimization of bioavailability, stability, and selectivity characteristics.

The following table summarizes key research motivations and their corresponding applications:

| Research Motivation | Primary Application Areas | Key Benefits |

|---|---|---|

| Environmental Sustainability | Green Chemistry, Solvent Replacement | Reduced VOC emissions, Recyclability |

| Energy Storage | Fuel Cells, Batteries | High conductivity, Thermal stability |

| Catalytic Applications | Organocatalysis, Heterogeneous Catalysis | Dual solvent-catalyst function, Recyclability |

| Materials Science | Membranes, Polymers | Tunable properties, Chemical resistance |

| Pharmaceutical Research | Drug Development, Delivery Systems | Structural diversity, Biocompatibility |

Propiedades

IUPAC Name |

azepan-1-yl-(3-methylimidazol-3-ium-1-yl)methanone;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N3O.HI/c1-12-8-9-14(10-12)11(15)13-6-4-2-3-5-7-13;/h8-10H,2-7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHKJSAXUYBDIE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C(=O)N2CCCCCC2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(azepane-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide, with the CAS number 1231958-25-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₁H₁₈I₃N₃O

- Molecular Weight : 335.18 g/mol

- IUPAC Name : azepan-1-yl-(3-methylimidazol-3-ium-1-yl)methanone

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of findings from multiple studies.

Antimicrobial Activity

A study conducted by indicated that compounds similar in structure to this compound demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were measured and compared with standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Standard Antibiotic | 10 | E. coli |

| This compound | 15 | E. coli |

| Standard Antibiotic | 20 | S. aureus |

| This compound | 25 | S. aureus |

Anti-inflammatory Properties

Research published in highlighted the anti-inflammatory potential of similar imidazole derivatives. In vitro studies showed a reduction in pro-inflammatory cytokines when treated with these compounds.

Anticancer Potential

A preliminary study assessed the cytotoxic effects of this compound on cancer cell lines. The results suggested that the compound induced apoptosis in human cancer cells, particularly in breast and prostate cancer models.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the effectiveness of this compound against multidrug-resistant strains of bacteria. The compound was found to inhibit growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: In Vivo Anti-inflammatory Study

An animal model was used to assess the anti-inflammatory effects of the compound. Results indicated significant reductions in inflammation markers after administration of the compound, supporting its use in treating inflammatory diseases.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound is compared below with structurally related imidazolium salts (Table 1):

Key Observations :

- Counterion Influence : Iodide-based ILs (e.g., ) are less thermally stable than triflimide (NTf₂⁻) derivatives but are easier to synthesize .

- Physical State : Oily liquids (e.g., ) may offer advantages in homogeneous catalysis, whereas solids (e.g., ) are preferable for controlled-release applications.

Thermal and Chemical Stability

- Thermal Stability : Triflimide-based ILs (e.g., ) typically exhibit higher thermal stability (>300°C) compared to iodide salts (~150–200°C) .

- Hygroscopicity : Carboxylic acid-substituted ILs (e.g., ) are hygroscopic, whereas the azepane derivative’s hydrophobic substituent may reduce moisture sensitivity .

Métodos De Preparación

Carbonylation of Azepane

- Reagents and Conditions:

Azepane is reacted with an acid chloride (such as acetyl chloride or benzoyl chloride) or anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions. - Temperature: Typically maintained between 0°C and room temperature to control reactivity and avoid side reactions.

- Solvent: Dichloromethane or tetrahydrofuran (THF) are commonly used solvents.

Amide Bond Formation with 3-methylimidazole

- Reagents and Conditions:

The azepane-1-carbonyl intermediate is reacted with 3-methylimidazole. Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used to activate the carbonyl group. - Temperature: Room temperature to 60°C, depending on reagent reactivity.

- Solvent: Anhydrous solvents like dichloromethane or acetonitrile.

Quaternization of Imidazole

- Reagents and Conditions:

The amide product is treated with methyl iodide to alkylate the imidazole nitrogen, forming the imidazolium iodide salt. - Temperature: Room temperature to slightly elevated temperatures (up to 60°C) to ensure complete quaternization.

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Azepane + Acid Chloride | Base, 0–25°C, DCM | Azepane-1-carbonyl intermediate |

| 2 | Azepane-1-carbonyl intermediate + 3-methylimidazole | Coupling agent, RT–60°C, DCM/ACN | Amide-linked intermediate |

| 3 | Amide intermediate + Methyl iodide | RT–60°C, ACN/DMF | This compound |

Purification and Characterization

- Purification: The final product is typically purified by recrystallization from suitable solvents or by chromatographic methods to achieve high purity (≥95%).

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The iodide salt nature is verified by ion chromatography or X-ray crystallography.

Research Findings and Optimization

- The carbonylation and coupling steps require strict anhydrous conditions to prevent hydrolysis and side reactions.

- Methylation with methyl iodide is efficient and provides good yields of the imidazolium iodide salt.

- The choice of solvent and temperature critically affects the reaction rate and product purity.

- The unique combination of azepane and imidazolium moieties in this compound imparts distinct chemical properties, influencing solubility and biological activity, which are strongly dependent on the synthetic method’s precision.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Azepane Carbonylation Temp. | 0–25°C | Controls reaction rate and side products |

| Coupling Agent | EDC or DCC | Activates carbonyl for amide bond formation |

| Coupling Temp. | RT–60°C | Higher temp may increase yield but risk side reactions |

| Methylation Agent | Methyl iodide | Common methylating agent for quaternization |

| Methylation Temp. | RT–60°C | Ensures complete quaternization |

| Solvents | DCM, THF, ACN, DMF | Selected for solubility and reaction compatibility |

| Purity Achieved | ≥95% | Verified by analytical methods |

Q & A

Q. What are the standard synthetic routes for preparing 1-(azepane-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide?

The synthesis typically involves two steps:

- Quaternization : Reacting 3-methylimidazole with methyl iodide in a polar solvent (e.g., THF or DMF) under inert conditions to form the imidazolium iodide core. For example, similar procedures achieved >90% yields for analogous compounds after 4 hours at room temperature .

- Functionalization : Introducing the azepane-1-carbonyl group via acylation or coupling reactions. While direct evidence for this step is limited, anion exchange protocols (e.g., replacing iodide with PF₆⁻ using potassium hexafluorophosphate) are well-documented for related imidazolium salts . Purification often involves recrystallization or flash chromatography, with product validation via ¹H NMR and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the imidazolium core and substituent integration. For example, imidazolium protons typically appear as singlets near δ 9.9 ppm, while methyl groups resonate around δ 3.8–4.3 ppm .

- FT-IR : To identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and ionic interactions between the imidazolium cation and iodide anion .

- Elemental Analysis : To verify purity and stoichiometry, particularly after anion exchange steps .

Advanced Research Questions

Q. How does anion exchange influence the physicochemical properties of imidazolium-based ionic liquids?

Anion substitution (e.g., replacing iodide with PF₆⁻ or BF₄⁻) significantly alters:

- Melting Points : Bulky anions like PF₆⁻ reduce lattice energy, lowering melting points and enhancing liquid crystalline stability .

- Solubility : Hydrophobic anions (e.g., PF₆⁻) increase organic solvent compatibility, while iodide salts are more water-soluble .

- Mesomorphic Behavior : For example, PF₆⁻ derivatives of 1-(4-alkyloxybenzyl)-3-methylimidazolium salts exhibit stable smectic phases up to 250°C, attributed to anion-tail interactions . Methodology: Perform anion exchange in aqueous/organic biphasic systems, followed by DSC and XRD to assess phase transitions .

Q. What challenges arise in crystallizing imidazolium salts, and how can they be addressed?

Common issues include:

- Anion Disorder : Iodide or PF₆⁻ anions may exhibit partial occupancy, requiring refinement tools like SHELXL to model split positions .

- Hydrogen Atom Placement : Use riding models for H atoms bonded to carbon, with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of the parent atom) .

- Data Quality : Ensure high-resolution diffraction (θ > 22°) and employ programs like OLEX2 for integration and structure validation .

Q. How can contradictory thermal analysis data (e.g., DSC vs. XRD) be resolved?

- Purity Check : Confirm sample homogeneity via NMR and elemental analysis to rule out impurities affecting DSC curves .

- Heating Rate Effects : Perform DSC at multiple rates (e.g., 5–20°C/min) to identify metastable phases or kinetic artifacts .

- Complementary Techniques : Correlate DSC endotherms with variable-temperature XRD to distinguish melting from solid-solid phase transitions .

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?

The carboxyl or carbonyl groups (e.g., azepane-1-carbonyl) often form hydrogen bonds with anions or solvent molecules, stabilizing layered or helical crystal packing. For example, in 1-(4-carboxybutyl)-3-methylimidazolium PF₆⁻, carboxyl O–H···F interactions with PF₆⁻ dictate the triclinic lattice . Investigate via:

- X-ray Diffraction : Identify short contacts (e.g., O···F < 3.0 Å).

- IR Spectroscopy : Monitor shifts in O–H stretches (~2500–3000 cm⁻¹) upon crystallization .

Q. How can researchers tailor imidazolium salts for liquid crystalline applications?

Design strategies include:

- Alkyl Chain Modulation : Increasing chain length (C8–C16) enhances lamellar ordering by balancing van der Waals interactions and steric bulk .

- Anion Selection : Planar anions (e.g., SCN⁻) promote nematic phases, while spherical anions (e.g., PF₆⁻) favor smectic arrangements . Methodology: Synthesize analogs via scalable anion exchange , then characterize mesophases using polarized optical microscopy and SAXS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.